![molecular formula C8H7ClN2O3 B182386 N-(2-chloro-4-nitrophenyl)acetamide CAS No. 881-87-8](/img/structure/B182386.png)
N-(2-chloro-4-nitrophenyl)acetamide
Overview
Description
N-(2-chloro-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7ClN2O3 It is characterized by the presence of a chloro group and a nitro group attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-chloro-4-nitrophenyl)acetamide can be synthesized through a multi-step process. One common method involves the acylation of 2-chloro-4-nitroaniline with acetic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction mixture is heated to facilitate the formation of the acetamide product .
Industrial Production Methods: For large-scale industrial production, the synthesis of this compound may involve more efficient and cost-effective methods
Biological Activity
N-(2-Chloro-4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of antimicrobial research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound, with the chemical formula , features a chloro and a nitro group attached to a phenyl ring, which significantly influences its biological properties. The presence of the chloro atom is believed to enhance the compound's stability and biological activity, particularly against certain bacterial strains.
Antimicrobial Activity
1. Antibacterial Properties
Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Klebsiella pneumoniae. The mechanism of action appears to involve inhibition of penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis. This inhibition leads to cell lysis and death of the bacteria .
Minimum Inhibitory Concentration (MIC)
The MIC values for this compound against K. pneumoniae have been reported as follows:
Compound | MIC (µg/mL) |
---|---|
This compound | 32 |
Control (Standard antibiotic) | 16 |
This data suggests that while the compound is effective, further optimization may be necessary to enhance its potency compared to established antibiotics .
Cytotoxicity and Safety Profile
Initial cytotoxicity assessments indicate that this compound has a favorable safety profile. Studies show low mutagenicity and cytotoxicity in vitro, suggesting that it may be a viable candidate for further development as an antibacterial agent .
Pharmacokinetic Profile
Pharmacokinetic studies have indicated that this compound possesses good absorption characteristics and oral bioavailability potential. This makes it an attractive candidate for formulation into therapeutic agents aimed at treating bacterial infections .
Case Studies and Research Findings
Several case studies have explored the effectiveness of this compound in combination with other antibiotics. For instance:
- Combination Therapy : Research indicates that when combined with ciprofloxacin or meropenem, the antibacterial efficacy of this compound is enhanced, suggesting synergistic effects that could lead to more effective treatment regimens against resistant bacterial strains .
- Structural Modifications : Investigations into structural modifications of the compound have yielded derivatives with improved biological activity, emphasizing the importance of chemical structure in determining efficacy against pathogens .
Scientific Research Applications
Pharmaceutical Synthesis
Nintedanib Intermediate
One of the notable applications of N-(2-chloro-4-nitrophenyl)acetamide is its use as an intermediate in the synthesis of Nintedanib, a tyrosine kinase inhibitor approved by the FDA for treating idiopathic pulmonary fibrosis. The synthesis involves a novel method that includes acyl chlorination and methylation processes, allowing for efficient large-scale production under mild conditions .
Synthetic Pathway
The synthetic pathway for this compound typically involves:
- Starting with p-nitroaniline.
- Conducting an acyl chlorination reaction with chloroacetic agents.
- Following up with methylation using dimethyl sulfate or similar methylating agents .
This method not only enhances yield but also minimizes impurities, making it suitable for pharmaceutical applications.
Research Applications
Chemical Biology
this compound has been utilized in various chemical biology studies due to its reactive nature. It serves as a building block for synthesizing compounds that interact with biological systems, particularly those targeting specific enzymes or receptors involved in disease pathways.
MELK Inhibitor Synthesis
The compound is also noted for its role in synthesizing inhibitors of maternal embryonic leucine zipper kinase (MELK), which is implicated in cancer cell proliferation and survival. Research has shown that derivatives of this compound can exhibit significant biological activity against MELK, providing a pathway for developing novel anticancer therapies .
Industrial Applications
Chemical Manufacturing
In industrial settings, this compound is employed as a reagent in the production of various chemicals and materials. Its ability to undergo further chemical transformations makes it valuable in creating diverse chemical products.
Properties
IUPAC Name |
N-(2-chloro-4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFVRHMRZVHVDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30278578 | |
Record name | N-(2-chloro-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881-87-8 | |
Record name | N-(2-Chloro-4-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chloro-4-nitrophenyl)acetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000881878 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetanilide, 2'-chloro-4'-nitro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC8276 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-chloro-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30278578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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